5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
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Overview
Description
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple formyl groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions to form the terphenyl core, followed by formylation reactions to introduce the formyl groups. The reaction conditions often involve the use of palladium catalysts, boronic acids, and appropriate solvents under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted terphenyl derivatives depending on the electrophile used.
Scientific Research Applications
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde has several applications in scientific research:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Coordination Chemistry: Acts as a ligand in the formation of coordination polymers with various metal ions.
Mechanism of Action
The mechanism of action of 5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The formyl groups and aromatic rings provide multiple binding sites, allowing for the formation of diverse coordination structures. These interactions can influence the electronic properties and reactivity of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: Similar terphenyl structure but lacks the formyl groups.
5’-(4-Formylphenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde: Contains fewer formyl groups and different substitution pattern.
Uniqueness
5’-(3,5-Diformylphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde is unique due to the presence of multiple formyl groups, which enhance its reactivity and ability to form complex coordination structures. This makes it particularly valuable in the synthesis of advanced materials and coordination compounds.
Properties
IUPAC Name |
5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O6/c31-13-19-1-20(14-32)5-25(4-19)28-10-29(26-6-21(15-33)2-22(7-26)16-34)12-30(11-28)27-8-23(17-35)3-24(9-27)18-36/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXLVGMLIPNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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